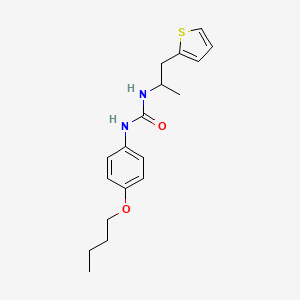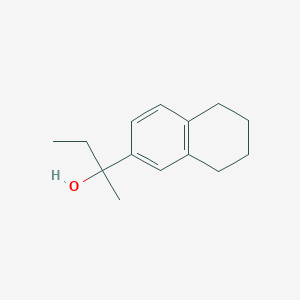
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol” is a chemical compound with the CAS Number: 1250612-00-0 . It has a molecular weight of 204.31 and its IUPAC name is 2-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-butanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H20O/c1-3-14(2,15)13-9-8-11-6-4-5-7-12(11)10-13/h8-10,15H,3-7H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “this compound” is a liquid . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources.Wissenschaftliche Forschungsanwendungen
Overview of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol Research
While the direct studies on this compound were not identified, research in related chemical domains provides valuable insights into potential applications and methodologies relevant to studying such compounds. Below, applications and findings from similar chemical research areas are presented to infer possible avenues for the utilization of this compound in scientific research.
Biopolymer and Biofuel Production
Research on downstream processing of biologically produced diols like 1,3-propanediol and 2,3-butanediol highlights the importance of efficient separation and purification methods in the microbial production of chemicals (Zhi-Long Xiu & A. Zeng, 2008). These studies suggest that compounds like this compound could be explored for their potential roles in enhancing biopolymer synthesis and biofuel production, given the structural similarity and potential chemical reactivity.
Polymer Material Development
The melt crystallization of Poly(butylene 2,6-naphthalate) (PBN) showcases the importance of understanding the crystallization process for developing materials with superior physical properties (Qian Ding et al., 2019). This knowledge could inform research into the applications of this compound in creating new polymeric materials, particularly in adjusting and enhancing their mechanical and thermal properties.
Flavor and Fragrance Enhancement in Foods
The production and breakdown pathways of branched chain aldehydes, significant for flavor in foods, are comprehensively reviewed, emphasizing the metabolic conversions and microbial compositions influencing flavor compound formation (B. Smit et al., 2009). Research into this compound could explore its potential as a flavor or fragrance compound, given its chemical structure that may interact favorably with sensory receptors.
Environmental and Health Implications of Synthetic Antioxidants
Studies on synthetic phenolic antioxidants, such as BHT and DBP, outline their environmental occurrence, human exposure, and potential health risks (Runzeng Liu & S. Mabury, 2020). Given the chemical nature of this compound, similar investigations could be crucial for assessing its environmental stability, bioaccumulation potential, and implications for human health.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-14(2,15)13-9-8-11-6-4-5-7-12(11)10-13/h8-10,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADDYIASAUDCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC2=C(CCCC2)C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride](/img/structure/B2615241.png)
![3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2615244.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)
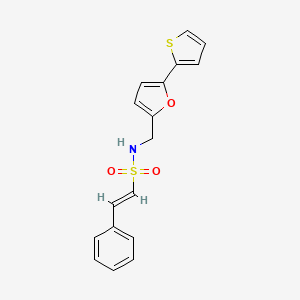
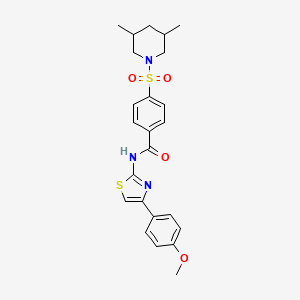
![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2615249.png)
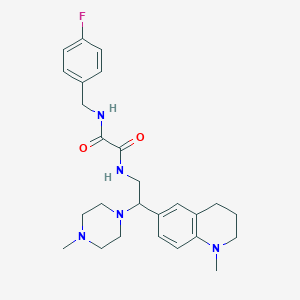

![5-[5-(4-Methoxy-phenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B2615253.png)
![2-Pyridin-3-yl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2615255.png)
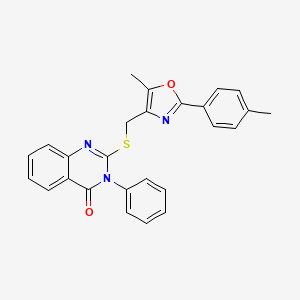
![3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one](/img/structure/B2615257.png)
